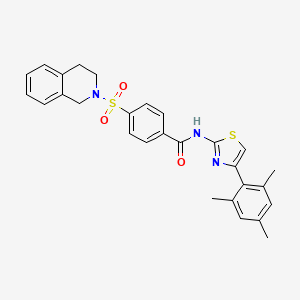

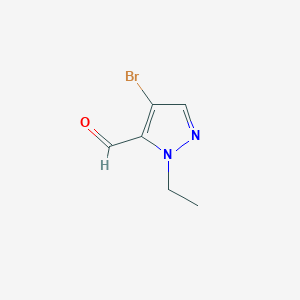

![molecular formula C18H15N5S B3013051 6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-11-3](/img/structure/B3013051.png)

6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives has been explored in various studies. One approach involves the condensation of an aryl methyl ketone with a 4-amino-1,2,4-triazole, followed by further condensation and ring closure to form the desired triazolopyridazine compounds . Another method reported the synthesis of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, which are analogues of antiproliferative agents, indicating the versatility of the triazolopyridazine scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations have been performed to compare theoretical and experimental values, providing insights into the electronic properties of these compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

The chemical behavior of triazolopyridazine derivatives includes their ability to undergo various reactions. For instance, the methylation of certain triazolopyridazine compounds under mild conditions has been described, leading to the formation of novel scaffolds with potential biological activity . Additionally, the interaction of these compounds with biological targets, such as tubulin, has been investigated, revealing their mode of action at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives are influenced by their molecular structure. The presence of substituents such as chloro groups and methylsulfanyl groups can affect the compound's reactivity and interaction with biological targets. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been studied for its intermolecular interactions, including hydrogen bonding and rare C-Cl...cg interactions, which contribute to its crystal packing and stability .

Anxiolytic Activity Case Study

Some triazolopyridazine derivatives have shown promising results in tests predictive of anxiolytic activity, such as protection against pentylenetetrazole-induced convulsions and the thirsty rat conflict procedure. These compounds also inhibit [3H]diazepam binding, suggesting a potential mechanism of action similar to that of benzodiazepines .

Antitubulin Agents Case Study

The synthesis of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines has led to the discovery of compounds with moderate to potent antiproliferative activity. One such compound displayed highly active antiproliferative activity against various cancer cell lines and effectively inhibited tubulin polymerization, indicating its potential as an antitubulin agent .

Applications De Recherche Scientifique

Cardiovascular Agents

Research in the field of cardiovascular agents has highlighted the synthesis and investigation of various heterocyclic systems, including 1,2,4-triazolo[1,5-a]pyrimidines, for their potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities. Although not directly studying the specific compound , these studies lay the groundwork for understanding the broader class of compounds' applications in cardiovascular health (Sato et al., 1980).

Crystal Structure Characterization and DFT Calculations

The synthesis, crystal structure characterization, density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks of triazole pyridazine derivatives have been studied to understand their molecular structure and interactions. These compounds have shown considerable biological properties, such as anti-tumor and anti-inflammatory activities, indicating the importance of structural analysis in developing pharmaceutical applications (Sallam et al., 2021).

Antihistaminic Activity and Eosinophil Infiltration Inhibitors

A series of fused pyridazines have been synthesized and evaluated for antihistaminic activity and their inhibitory effect on eosinophil infiltration. This research suggests the potential of such compounds in treating conditions like allergic reactions by inhibiting eosinophil chemotaxis and showing potent antihistaminic activity without affecting central H(1) receptors significantly (Gyoten et al., 2003).

Anti-Diabetic Drug Development

Research on triazolo-pyridazine-6-yl-substituted piperazines has explored their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This indicates a promising direction for the development of new anti-diabetic drugs based on the structural framework of triazolo-pyridazines (Bindu et al., 2019).

Antimicrobial and Insecticidal Activities

The synthesis of triazolothiadiazines and triazolothiadiazoles containing the 6-chloropyridin-3-yl methyl moiety has been carried out, with some compounds screened for their antibacterial and insecticidal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Holla et al., 2006).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially altering their function and leading to the observed pharmacological effects .

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that the compound affects multiple pathways . These could include pathways involved in inflammation, oxidative stress, viral replication, and cell proliferation, among others .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the likely pharmacokinetic properties of the compound and their impact on its bioavailability .

Result of Action

Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that the compound has multiple effects at the molecular and cellular level . These could include alterations in enzyme activity, changes in receptor signaling, and effects on cell proliferation and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Orientations Futures

Propriétés

IUPAC Name |

6-[(2-methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5S/c1-13-5-2-3-6-15(13)12-24-17-9-8-16-20-21-18(23(16)22-17)14-7-4-10-19-11-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCNHBYGOWTSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

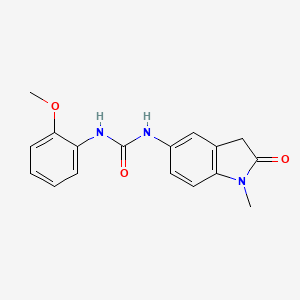

![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

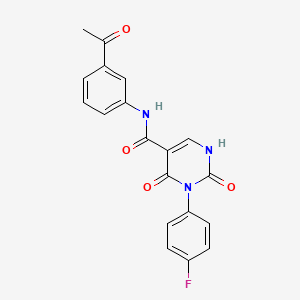

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)

![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)